molecular formula C15H14 B1583567 Benzene, 1-methyl-2-(2-phenylethenyl)- CAS No. 74685-42-0

Benzene, 1-methyl-2-(2-phenylethenyl)-

Cat. No. B1583567
CAS RN: 74685-42-0
M. Wt: 194.27 g/mol
InChI Key: PEBXLTUWFWEWGV-UHFFFAOYSA-N
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Description

“Benzene, 1-methyl-2-(2-phenylethenyl)-” is a chemical compound with the molecular formula C15H16 . It has a molecular weight of 196.2875 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methyl-2-(2-phenylethenyl)-” can be represented by the InChI string: InChI=1S/C15H16/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methyl group at the 1-position and a phenylethenyl group at the 2-position.


Physical And Chemical Properties Analysis

“Benzene, 1-methyl-2-(2-phenylethenyl)-” has a density of 1.1±0.1 g/cm3, a boiling point of 319.8±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its molar refractivity is 63.4±0.4 cm3 .

Scientific Research Applications

Nanodisc Formation for Membrane Protein Studies

2-Methylstilbene derivatives have been utilized in the formation of nanodiscs . These nanodiscs are essential for solubilizing biological membranes to study membrane proteins in their native lipid bilayer environment . This application is crucial for understanding the structure and function of membrane proteins, which play a vital role in various biological processes.

Copolymer Synthesis for Material Science

The compound serves as a monomer in the synthesis of semi-rigid, stilbene-containing alternating copolymers . These copolymers exhibit unique properties due to their increased backbone rigidity, leading to inefficient chain packing and higher surface areas. This makes them suitable for applications requiring nanoporosity, such as filtration and catalysis.

Antimicrobial and Antifungal Applications

Research has shown that stilbene derivatives, including 2-Methylstilbene, possess antimicrobial and antifungal properties . These properties are being explored for potential use as preservatives, antiseptics, and disinfectants, especially in the context of increasing microbial resistance to traditional compounds.

Anticancer Research

Stilbene derivatives are being studied for their anticancer activities . They have shown promise in inhibiting the growth of various cancer cell lines, making them potential candidates for developing new anticancer drugs .

Optical Applications

Due to the conjugated ethylene structure of stilbenes, derivatives like 2-Methylstilbene are studied for their optical properties . They are used in the development of optical brighteners, dyes, and other materials that benefit from their ability to absorb and emit light .

Pharmaceutical Challenges and Solutions

While stilbenes have potential therapeutic applications, they face challenges such as low bioavailability and isomerization . Research is ongoing to overcome these hurdles, which could pave the way for stilbenes to be used in pharmaceutical innovations.

properties

IUPAC Name

1-methyl-2-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXLTUWFWEWGV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylstilbene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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